molecular formula C8H12N2O2S B2394809 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile CAS No. 2169695-25-2

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile

Cat. No.: B2394809
CAS No.: 2169695-25-2
M. Wt: 200.26
InChI Key: XEIUAFPQCRCAFO-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is a chemical compound with the molecular formula C₈H₁₂N₂O₂S. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethanesulfonyl group and an acetonitrile group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile typically involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3E)-1-(methylsulfonyl)pyrrolidin-3-ylidene]acetonitrile
  • 2-[(3E)-1-(propylsulfonyl)pyrrolidin-3-ylidene]acetonitrile
  • 2-[(3E)-1-(butylsulfonyl)pyrrolidin-3-ylidene]acetonitrile

Uniqueness

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is unique due to its specific ethanesulfonyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2E)-2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIUAFPQCRCAFO-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CC/C(=C\C#N)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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